3-O-Trityl-diprenorphine
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Overview
Description
3-O-Trityl-diprenorphine is a synthetic derivative of diprenorphine, a potent opioid receptor antagonist. This compound is characterized by the presence of a trityl group attached to the 3-hydroxy position of diprenorphine. The molecular formula of this compound is C45H49NO4, and it has a molecular weight of 667.87 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Trityl-diprenorphine involves several key steps:
Starting Material: The synthesis begins with diprenorphine, which is converted to 6-O-demethyl-diprenorphine using lithium aluminum hydride (LiAlH4) and carbon tetrachloride (CCl4).
Deprotection and Tosylation: The tert-butyldiphenylsilane protecting group is removed, and the primary alcohol is tosylated using tosyl chloride (Tos2O) in dichloromethane (CH2Cl2) with pyridine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-O-Trityl-diprenorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trityl group or other functional groups.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like tosyl chloride (Tos2O) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-O-Trityl-diprenorphine has several scientific research applications:
Mechanism of Action
3-O-Trityl-diprenorphine exerts its effects by binding to opioid receptors, including mu, delta, and kappa receptors . It acts as an antagonist, blocking the effects of opioid agonists. The trityl group enhances the compound’s stability and affinity for the receptors, making it a valuable tool for studying opioid receptor interactions .
Comparison with Similar Compounds
Diprenorphine: The parent compound, used as an opioid receptor antagonist.
6-O-Desmethyl-diprenorphine: A derivative with modifications at the 6-O position.
3-O-Trityl-6-O-Desmethyl-diprenorphine: A closely related compound with both 3-O and 6-O modifications.
Uniqueness: 3-O-Trityl-diprenorphine is unique due to the presence of the trityl group, which enhances its stability and receptor affinity compared to other derivatives. This makes it particularly useful in research applications where stability and high affinity are crucial .
Properties
IUPAC Name |
2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-15-methoxy-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO4/c1-41(2,47)36-28-42-23-24-44(36,48-3)40-43(42)25-26-46(29-30-19-20-30)37(42)27-31-21-22-35(39(49-40)38(31)43)50-45(32-13-7-4-8-14-32,33-15-9-5-10-16-33)34-17-11-6-12-18-34/h4-18,21-22,30,36-37,40,47H,19-20,23-29H2,1-3H3/t36-,37-,40-,42+,43+,44+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBBYANVCGZHV-GGRBNYHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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